[4-Allyl-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
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Overview
Description
[4-Allyl-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an allyl group, a tert-butyl-phenyl group, and a triazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Allyl-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with allyl bromide. The tert-butyl-phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the triazole ring or the allyl group, resulting in the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl and tert-butyl-phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Dihydro derivatives and alcohols.
Substitution: Substituted triazoles and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-Allyl-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and medicinal chemistry .
Biology
The compound has shown potential in biological studies due to its triazole ring, which is known for its bioactivity. It can be used in the development of antimicrobial, antifungal, and anticancer agents .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and modifications of this compound can lead to new drug candidates .
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of [4-Allyl-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The allyl and tert-butyl-phenyl groups can enhance the compound’s binding affinity and selectivity. Pathways involved include inhibition of enzyme activity, disruption of cell membranes, and interference with DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
[4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid: Lacks the tert-butyl group, resulting in different reactivity and bioactivity.
[4-Allyl-5-(4-methyl-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
[4-Allyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid: The presence of a chloro group introduces different reactivity and potential bioactivity.
Uniqueness
The presence of the tert-butyl-phenyl group in [4-Allyl-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid provides unique steric and electronic properties, enhancing its stability and reactivity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C17H21N3O2S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C17H21N3O2S/c1-5-10-20-15(18-19-16(20)23-11-14(21)22)12-6-8-13(9-7-12)17(2,3)4/h5-9H,1,10-11H2,2-4H3,(H,21,22) |
InChI Key |
SFSJFBHOBPJFND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)O |
Origin of Product |
United States |
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